molecular formula C14H21NO4 B3028460 tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate CAS No. 209530-21-2

tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate

Katalognummer: B3028460
CAS-Nummer: 209530-21-2
Molekulargewicht: 267.32
InChI-Schlüssel: FOXUUHJFYDYCNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxyphenyl group attached to an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the hydroxy and methoxyphenyl groups. One common method involves the use of di-tert-butyl dicarbonate and monoethanolamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium bicarbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

209530-21-2

Molekularformel

C14H21NO4

Molekulargewicht

267.32

IUPAC-Name

tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8,11,16H,9H2,1-4H3,(H,15,17)

InChI-Schlüssel

FOXUUHJFYDYCNG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1OC)O

Kanonische SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.